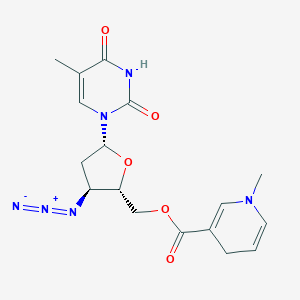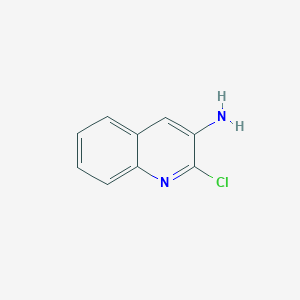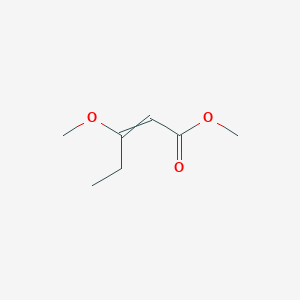
Methyl 3-methoxypent-2-enoate
Übersicht
Beschreibung
“Methyl 3-methoxypent-2-enoate” is a chemical compound with the molecular formula C7H12O3 . It is also known as "(Z)-Methyl 3-methoxypent-2-enoate" . The molecular weight of this compound is 144.17 g/mol .
Molecular Structure Analysis
“Methyl 3-methoxypent-2-enoate” has a molecular structure represented by the formula C7H12O3 . The structure determination of small molecule compounds can be performed using techniques such as 3D electron diffraction .
Physical And Chemical Properties Analysis
“Methyl 3-methoxypent-2-enoate” is a chemical compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol . Additional physical and chemical properties such as melting point, boiling point, solubility, and stability were not found in the search results.
Wissenschaftliche Forschungsanwendungen
Field: Combustion Chemistry
Application Summary
The study focuses on understanding the reactivity of unsaturated alcohols, specifically 3-methyl-2-butenol and 3-methyl-3-butenol . These alcohols have a C=C double bond in the β- and γ-positions to the hydroxyl group .
Methods and Procedures
The pyrolysis and oxidation of these unsaturated alcohols were studied using an isothermal jet-stirred quartz reactor . Experiments were performed at three equivalence ratios (φ = 0.5, φ = 1.0 and φ = ∞ for pyrolysis), temperatures ranging from 500 to 1100 K, a pressure of 0.107 MPa, and a residence time of 2 s . The reactant and product concentrations were quantified using gas chromatography .
Results and Outcomes
The study found that isoprenol consumption is dominated by a unimolecular reaction to formaldehyde and isobutene . Oxidation and decomposition of the resulting radicals are predicted to form 3-methyl-2-butenal and 2-methyl-1,3-butadiene, which were detected as important products in the reactor effluent .
Field: Organic Chemistry
Application Summary
“Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate” is a compound that is used in organic chemistry . However, the specific applications are not detailed in the source .
Methods and Procedures
The methods and procedures for using this compound are not specified in the source .
Results and Outcomes
The results and outcomes of using this compound are not specified in the source .
Field: Organic Chemistry
Application Summary
“Methyl 3-(3-methylphenyl)prop-2-enoate” is another compound that is used in organic chemistry . However, the specific applications are not detailed in the source .
Eigenschaften
IUPAC Name |
methyl 3-methoxypent-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-4-6(9-2)5-7(8)10-3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRQVKLYAFXAKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363534 | |
| Record name | Methyl 3-methoxypent-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methoxypent-2-enoate | |
CAS RN |
104065-67-0 | |
| Record name | Methyl 3-methoxypent-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

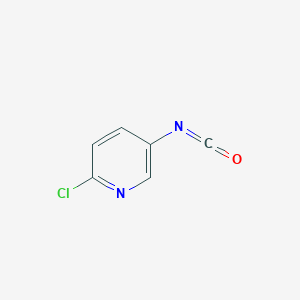
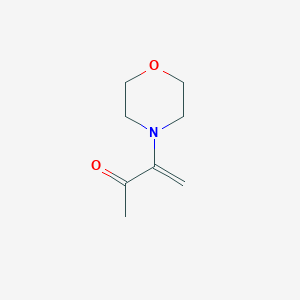
![1,8-Diethyl-1,3,4,9-tetrahydro-6-hydroxypyrano[3,4-b]indole-1-acetic Acid Methyl Ester](/img/structure/B55595.png)
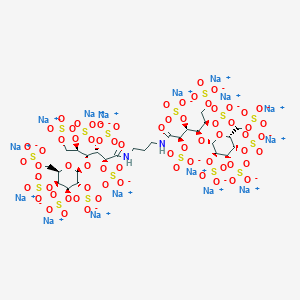

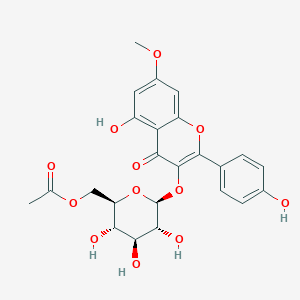
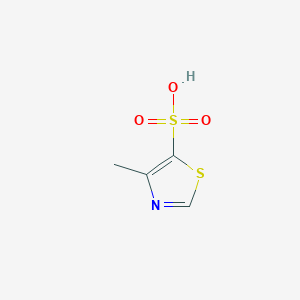
![4-(2-Chlorophenyl)-5,7-dihydro-2-methyl-5-oxo-furo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B55607.png)
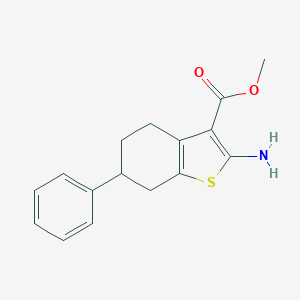
![1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone](/img/structure/B55609.png)
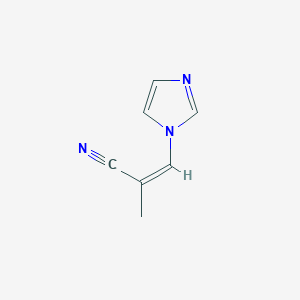
![2-Chloro-6,7,8,9-tetrahydrothiazolo[4,5-h]isoquinoline](/img/structure/B55616.png)
